molecular formula C12H15FN2O2 B1468643 1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine CAS No. 1407386-96-2

1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine

Cat. No. B1468643
CAS RN: 1407386-96-2
M. Wt: 238.26 g/mol
InChI Key: RNMKACPRSOABHI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C12H17FN2O . It belongs to the pyrrolidin-3-amine family.

Scientific Research Applications

Hyperbranched Polybenzoxazoles Synthesis Hyperbranched polybenzoxazoles (HBPBOs) were developed from novel monomers, including precursors related to the structural motif of "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine". These materials exhibit exceptional thermal stability and are soluble in aprotic solvents, making them potentially valuable for high-performance applications. The solubility and thermal properties of these polymers open up new possibilities in materials science for coatings, films, and advanced composite materials (Hong, Jikei, & Kakimoto, 2003).

Pyrrole Derivatives Pyrrole and its derivatives, including structures similar to "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine", are foundational for synthesizing various biologically significant molecules. These compounds are essential for producing dyes, solvents, and pharmaceuticals, underscoring the versatility of pyrrole-based chemistry in synthetic organic chemistry and drug development (Anderson & Liu, 2000).

Hydrogen-Bond Basicity Research into the hydrogen-bond basicity of secondary amines, including compounds related to "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine", highlights their interactions with hydrogen-bond donors. This work informs our understanding of molecular interactions that are critical in drug design and the development of new materials with specific binding properties (Graton, Berthelot, & Laurence, 2001).

Oxazolidinone Antibacterial Synthesis The development of novel oxazolidinone antibacterials involves intermediates structurally related to "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine". This research indicates the potential for creating new antibiotics through innovative synthetic routes, addressing the need for new treatments against resistant bacterial infections (Yang et al., 2014).

Anti-inflammatory Activity of Fluorine-Substituted Compounds Studies on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to the compound of interest, demonstrate significant anti-inflammatory activities. These findings suggest the therapeutic potential of such fluorinated compounds in developing new anti-inflammatory drugs (Sun, Gao, Wang, & Hou, 2019).

Src Kinase Inhibitor Development The identification of potent Src kinase inhibitors, incorporating structures akin to "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine", showcases the compound's utility in cancer research. These inhibitors demonstrate significant activity in tumor cell lines and animal models, pointing to their potential in cancer therapy (Noronha et al., 2007).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-11-3-2-8(6-10(11)13)12(16)15-5-4-9(14)7-15/h2-3,6,9H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMKACPRSOABHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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